molecular formula C12H13F3O3 B13458607 3-Tert-butyl-5-(trifluoromethoxy)benzoic acid

3-Tert-butyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13458607
M. Wt: 262.22 g/mol
InChI Key: OYHQJRJVGAOZKZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the tert-butyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the use of trifluoromethylation reagents and tert-butylation agents under controlled conditions. For example, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the tert-butyl group can be added using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Scientific Research Applications

3-Tert-butyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Tert-butyl-5-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)benzoic acid
  • 4-(Trifluoromethoxy)benzoic acid
  • 3,5-Di-tert-butylbenzoic acid

Uniqueness

3-Tert-butyl-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both tert-butyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

3-tert-butyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C12H13F3O3/c1-11(2,3)8-4-7(10(16)17)5-9(6-8)18-12(13,14)15/h4-6H,1-3H3,(H,16,17)

InChI Key

OYHQJRJVGAOZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

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